1-[3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride
CAS No.:
Cat. No.: VC12946401
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClF2N |
|---|---|
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | [3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H11F2N.ClH/c8-5(9)7-1-6(2-7,3-7)4-10;/h5H,1-4,10H2;1H |
| Standard InChI Key | JTKBJXHXEPVSCC-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(C2)C(F)F)CN.Cl |
| Canonical SMILES | C1C2(CC1(C2)C(F)F)CN.Cl |
Introduction
Structural Characteristics
Molecular Framework
The compound’s defining feature is its bicyclo[1.1.1]pentane scaffold, a highly strained hydrocarbon framework consisting of three fused cyclopropane rings. This structure confers exceptional rigidity and compactness, making it a valuable isostere for linear or branched alkyl chains in drug design . The core is substituted at the 1-position with a methanamine group and at the 3-position with a difluoromethyl group, yielding the molecular formula C₇H₁₂ClF₂N and a molecular weight of 183.63 g/mol .
Table 1: Key Structural Identifiers
Functional Groups
The difluoromethyl (-CF₂H) group enhances metabolic stability by resisting oxidative degradation, a common issue in drug candidates . The methanamine (-CH₂NH₂) group provides a primary amine functionality, enabling participation in hydrogen bonding and salt formation. Protonation of the amine with hydrochloric acid yields the hydrochloride salt, improving solubility and crystallinity .
Synthesis and Preparation
Core Construction
Synthesis begins with the assembly of the bicyclo[1.1.1]pentane core, typically achieved via [2π+2σ] cycloaddition of strained alkynes or via radical-mediated ring-opening of norbornene derivatives . Advanced ChemBlocks reports analogous syntheses for related bicyclopentanes, emphasizing the use of transition-metal catalysts to manage ring strain .
Functionalization
The difluoromethyl group is introduced through electrophilic fluorination or nucleophilic displacement reactions. For example, fluorinating agents like diethylaminosulfur trifluoride (DAST) may replace hydroxyl or halogen substituents at the 3-position . Concurrently, the methanamine group is installed via reductive amination or Gabriel synthesis, preserving the core’s integrity.
Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or dichloromethane) to precipitate the hydrochloride salt. This step enhances stability and facilitates purification .
Physicochemical Properties
Physical State and Solubility
The compound is a solid at room temperature, though specific melting point data remain unreported . Its hydrochloride salt form likely exhibits moderate solubility in polar aprotic solvents (e.g., DMSO or DMF) and limited solubility in nonpolar solvents, a common trait among amine hydrochlorides .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Density | Not reported | – |
| Boiling Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated -0.91 (analogous compound) | |
| Vapor Pressure | 0.3±0.7 mmHg at 25°C (analogous compound) |
Stability and Reactivity
The bicyclo[1.1.1]pentane core’s strain confers thermal stability up to 178°C in analogous compounds , while the difluoromethyl group resists hydrolysis under physiological conditions. The hydrochloride salt is hygroscopic, necessitating storage in anhydrous environments at 2–8°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume